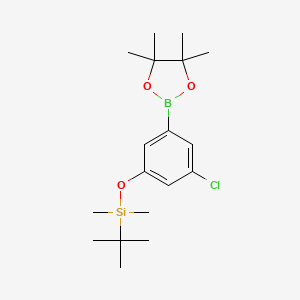

tert-Butyl(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane

Descripción general

Descripción

tert-Butyl(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organosilicon compound. It features a tert-butyl group, a chlorinated phenoxy group, and a dioxaborolane moiety. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.

Mecanismo De Acción

Target of Action

Compounds with similar structures have been used in the synthesis of various organic compounds

Mode of Action

The exact mode of action of this compound is not clearly defined in the available literature. It’s likely that it interacts with its targets through chemical reactions, possibly involving the boron atom in the dioxaborolane ring and the chlorine atom. More detailed studies are required to elucidate the precise interactions .

Pharmacokinetics

As a chemical reagent, it’s likely that its bioavailability and pharmacokinetics would depend on the specific context of its use, including factors like dosage, route of administration, and individual patient characteristics .

Result of Action

As a chemical reagent, its effects would likely depend on the specific reactions it’s used in and the compounds it interacts with .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane typically involves multiple steps:

Formation of the Phenoxy Intermediate: The initial step involves the chlorination of phenol to produce 3-chlorophenol.

Silylation: The 3-chlorophenol is then reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form tert-butyl(3-chlorophenoxy)dimethylsilane.

Borylation: The final step involves the borylation of the silylated intermediate using bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium acetate to yield the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. The reaction typically involves a palladium catalyst and a base such as potassium carbonate.

Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering the functional groups attached to the phenoxy ring.

Substitution Reactions: The chlorinated phenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.

Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are frequently employed.

Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and toluene are typical solvents used in these reactions.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, tert-Butyl(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is widely used in the synthesis of complex organic molecules. Its role in Suzuki-Miyaura cross-coupling reactions makes it a valuable tool for constructing biaryl structures, which are prevalent in many natural products and pharmaceuticals.

Biology and Medicine

In biological and medical research, this compound is used to synthesize molecules that can act as inhibitors or modulators of biological pathways. Its ability to form stable carbon-carbon bonds allows for the creation of diverse molecular scaffolds that can be tested for biological activity.

Industry

Industrially, this compound is used in the production of advanced materials, including polymers and electronic materials. Its stability and reactivity make it suitable for various applications in material science.

Comparación Con Compuestos Similares

Similar Compounds

Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura reactions.

4,4,5,5-Tetramethyl-2-(phenyl)1,3,2-dioxaborolane: A similar compound with a different aryl group.

tert-Butyl(4-bromophenoxy)dimethylsilane: A related compound with a bromine atom instead of chlorine.

Uniqueness

tert-Butyl(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is unique due to its combination of a silyl-protected phenol and a boronate ester. This dual functionality allows for selective reactions and the formation of complex molecular architectures, making it a versatile reagent in organic synthesis.

Actividad Biológica

tert-Butyl(3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)dimethylsilane is a complex organic compound notable for its unique structural features and significant applications in organic synthesis and medicinal chemistry. This compound contains a pyrrolo[2,3-B]pyridine core and a dioxaborolane moiety, which contribute to its biological activity through interactions with various molecular targets.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- tert-butyl group : Enhances solubility and stability.

- Chloro-substituent : Potentially increases biological activity by influencing reactivity.

- Dioxaborolane moiety : Known for forming reversible covalent bonds with diols and nucleophiles.

Molecular Formula

The biological activity of this compound is attributed to its ability to:

- Interact with Enzymes : The dioxaborolane moiety allows for reversible covalent bonding with nucleophilic sites on enzymes, potentially modulating their activity.

- Target Kinases and Receptors : The pyrrolo[2,3-B]pyridine core can interact with various biological targets such as kinases and receptors, which may lead to therapeutic effects.

Biological Activity Overview

Research has shown that this compound exhibits significant biological activities:

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Modulates the activity of specific enzymes through reversible covalent bonding. |

| Receptor Interaction | Potentially affects receptor signaling pathways involved in various physiological processes. |

| Molecular Probes Development | Useful in designing probes for biochemical assays due to its reactivity with nucleophiles. |

Case Studies

Several studies have explored the biological implications of this compound:

- Enzyme Inhibition Studies : Research indicates that the compound can inhibit specific kinases involved in cancer pathways. For example, a study demonstrated that it significantly reduced the activity of a target kinase in vitro, suggesting potential use as an anticancer agent.

- Receptor Binding Affinity : Another study focused on the binding affinity of this compound to G-protein coupled receptors (GPCRs). The results showed that it could modulate receptor activity, indicating its potential as a therapeutic agent in treating diseases related to GPCR dysfunction.

- Biochemical Assays : The dioxaborolane moiety's ability to form reversible covalent bonds has been utilized in developing molecular probes for monitoring enzyme activities in live cells.

Research Findings

Recent findings highlight the versatility of this compound in various applications:

- Synthesis Pathways : The synthesis typically involves multiple steps that enhance yield and purity. Advanced synthetic methodologies have been developed to optimize these processes.

- Therapeutic Applications : Ongoing research is investigating its potential as a therapeutic agent against various diseases due to its unique mechanism of action.

Propiedades

IUPAC Name |

tert-butyl-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30BClO3Si/c1-16(2,3)24(8,9)21-15-11-13(10-14(20)12-15)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICTHPQOEOSYNSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)O[Si](C)(C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30BClO3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675267 | |

| Record name | tert-Butyl[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-46-8 | |

| Record name | 2-[3-Chloro-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.